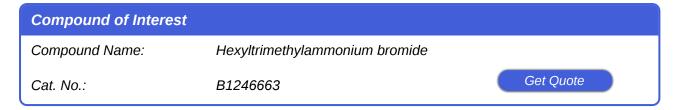


Application Note: High-Quality Plant DNA Extraction Using Hexadecyltrimethylammonium Bromide (CTAB)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-purity, high-molecular-weight deoxyribonucleic acid (DNA) from plant tissues is a critical first step for a wide range of molecular biology applications, including PCR, qPCR, sequencing, and genotyping. Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The Hexadecyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol that effectively addresses these challenges.

CTAB is a cationic detergent that facilitates the lysis of cell membranes and forms complexes with proteins and polysaccharides, allowing for their separation from the DNA.[1][2] In a high-salt buffer, CTAB precipitates polysaccharides while DNA remains in solution. Subsequent purification steps involving organic solvents and alcohol precipitation yield DNA of sufficient quality for even the most sensitive molecular applications.[2][3] This application note provides a detailed protocol for the CTAB-based extraction of genomic DNA from various plant tissues.

Data Presentation



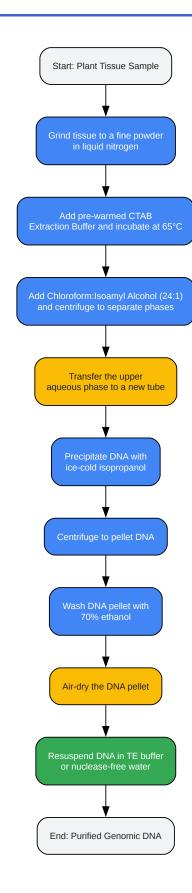
The efficiency of the CTAB protocol can vary depending on the plant species and tissue type. The following table summarizes typical DNA yields and purity metrics obtained from various plant species using the CTAB method.

Plant Species	Tissue Type	DNA Yield (μg/mg of tissue)	A260/A280 Ratio	A260/A230 Ratio
Petunia hybrida	Buds	0.897	~1.8	Not Reported
Petunia hybrida	Leaves	0.581	~1.8	Not Reported
Sorghum bicolor	Leaves	1.5	1.85	2.46
Gossypium hirsutum (Cotton)	Leaves	1.0	1.85	2.25
Zea mays (Maize)	Leaves	2.6	1.81	2.48
Triticum aestivum (Wheat)	Leaves	2.5	1.85	2.46
Nicotiana tabacum (Tobacco)	Leaves	4.7	1.87	2.62
Pinus sp. (Pine)	Needles	1.1	1.78	2.71

Note: DNA yield and purity can be influenced by factors such as the age of the plant material, storage conditions, and minor variations in the protocol.

Experimental Workflow





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Caption: Workflow for CTAB-based genomic DNA extraction from plant tissue.



Experimental Protocols Materials and Reagents

- CTAB Extraction Buffer:
 - 2% (w/v) CTAB (Hexadecyltrimethylammonium bromide)
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content)
 - \circ Add 0.2% (v/v) β -mercaptoethanol to the required volume of buffer just before use.
- Chloroform:Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE (Tris-EDTA) buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water
- RNase A (10 mg/mL)
- · Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heating block
- Microcentrifuge
- Vortex mixer



Step-by-Step Protocol

- Tissue Preparation: a. Weigh approximately 100-200 mg of fresh or frozen plant tissue. b. Freeze the tissue with liquid nitrogen in a pre-chilled mortar. c. Grind the tissue to a fine powder using a pestle. It is crucial to prevent the tissue from thawing during this process.
- Lysis: a. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. b. Add 1 mL of prewarmed (65°C) CTAB Extraction Buffer (with β-mercaptoethanol added). c. Vortex vigorously for 30 seconds to mix thoroughly. d. Incubate the tube in a water bath at 65°C for 30-60 minutes. Mix by inverting the tube every 10-15 minutes.
- Purification: a. After incubation, allow the tube to cool to room temperature for a few minutes. b. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). c. Mix by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases. e. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid disturbing the interface.
- Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. b. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation.
- Pelleting and Washing: a. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. b. Carefully decant the supernatant without disturbing the pellet. c. Add 1 mL of ice-cold 70% ethanol to wash the pellet. d. Centrifuge at 12,000 x g for 5 minutes. e. Carefully decant the ethanol. Repeat the wash step if necessary.
- Drying and Resuspension: a. After the final wash, remove as much ethanol as possible with a pipette. b. Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve. c. Resuspend the DNA pellet in 50-100 μL of TE buffer or nuclease-free water. d. To aid in resuspension, incubate at 65°C for 10 minutes with gentle flicking. e. (Optional) Add 1 μL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA.
- Storage: a. Store the purified DNA at -20°C for long-term use.

Conclusion



The CTAB method for plant DNA extraction is a reliable and cost-effective technique for obtaining high-quality genomic DNA from a wide variety of plant species.[2] Its effectiveness in removing common inhibitors like polysaccharides and polyphenols makes it particularly suitable for challenging plant materials.[1] The protocol provided in this application note can be adapted and optimized for specific plant tissues to ensure the best possible results for downstream molecular analyses.

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